P-Tolyl 4-chlorobenzoate

Description

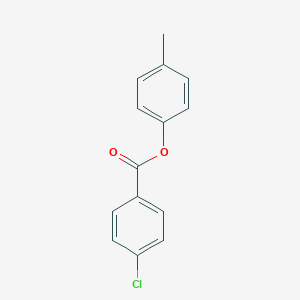

p-Tolyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a p-tolyloxy group. Structurally, it consists of a 4-chlorobenzoate moiety linked to a p-tolyl (4-methylphenyl) group. This compound is synthesized via esterification reactions, often involving coupling agents or acid-catalyzed condensation between 4-chlorobenzoic acid and p-cresol (4-methylphenol) derivatives. Such methods are analogous to synthetic routes described for related esters, such as the preparation of thiourea derivatives in imidazolone systems .

The bulkier p-tolyl group likely increases molecular weight and melting point compared to alkyl esters due to enhanced van der Waals interactions and crystallinity.

Properties

IUPAC Name |

(4-methylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKKDQKBNWQMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933898 | |

| Record name | 4-Methylphenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15024-10-9 | |

| Record name | 4-Methylphenyl 4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15024-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl 4-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015024109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Degradation and Environmental Stability

This compound’s ester linkage may delay microbial degradation compared to 4-chlorobenzoic acid, which undergoes hydrolytic dehalogenation via Pseudomonas spp. and Arthrobacter spp. . The p-tolyl group’s hydrophobicity could enhance environmental persistence, though specific studies are lacking.

Q & A

Q. What synthetic methodologies are recommended for preparing P-Tolyl 4-chlorobenzoate, and how can its structural integrity be confirmed?

Methodological Answer: this compound can be synthesized via esterification between 4-chlorobenzoyl chloride and p-tolyl alcohol under reflux conditions with a base catalyst (e.g., pyridine). Post-synthesis, structural confirmation requires:

- NMR spectroscopy : Analyze and NMR spectra to verify ester linkage and aromatic substituents.

- Infrared (IR) spectroscopy : Confirm the presence of ester carbonyl (C=O) stretching at ~1740–1720 cm.

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for analogous compounds like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) provides bond lengths, angles, and packing interactions .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (70:30) are typical.

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualization under UV light.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats. Refer to safety data sheets (SDS) for chlorobenzoate derivatives, which recommend impervious gloves and respirators in high-concentration environments .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with enzymes like 4-chlorobenzoate:CoA ligase (CBL)?

Methodological Answer:

- Enzyme Activity Assays : Monitor ATP consumption via coupled spectrophotometric assays (e.g., using pyruvate kinase/lactate dehydrogenase to measure NADH oxidation at 340 nm) .

- Kinetic Studies : Determine and values under varying substrate concentrations. For example, 4-chlorobenzoate:CoA ligase follows a two-step mechanism involving adenylate intermediate formation .

- Inhibition Studies : Use competitive inhibitors (e.g., 4-bromobenzoyl-CoA) to probe active-site specificity.

Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?

Methodological Answer: Crystallographic analysis of derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) reveals:

- Molecular Geometry : Monoclinic crystal systems (e.g., space group ) with unit cell parameters , and .

- Intermolecular Interactions : Hydrogen bonding and π-π stacking stabilize the crystal lattice.

Q. How can site-directed mutagenesis be applied to engineer 4-chlorobenzoate:CoA ligase for altered substrate specificity toward this compound?

Methodological Answer:

- Sequence Alignment : Identify conserved residues in the AMP-binding domain (e.g., ProSite signature PDOC00427) across acyl:adenyl ligases .

- Rational Mutagenesis : Target residues like Phe305 in 4-chlorobenzoate:CoA ligase, which modulates substrate binding. Replace with smaller residues (e.g., Ala) to accommodate bulkier substituents .

- Activity Screening : Use ATP-PPi exchange assays to validate mutant enzyme activity .

Q. How can contradictory data on enzymatic dehalogenation pathways involving chlorobenzoates be resolved?

Methodological Answer:

- Pathway Validation : Use -isotope labeling to track hydroxylation steps in 4-chlorobenzoate dehalogenase (EC 3.8.1.6), ensuring no cross-contamination from non-enzymatic hydrolysis .

- Comparative Studies : Compare kinetic parameters () across homologs (e.g., Pseudomonas vs. Arthrobacter enzymes) to identify species-specific variations .

Q. What methodologies are recommended for studying the environmental degradation of this compound?

Methodological Answer:

- Microbial Degradation Assays : Incubate with soil isolates (e.g., Pseudomonas spp.) and monitor chloride release via ion chromatography .

- Metabolite Profiling : Use LC-MS to identify intermediates like 4-hydroxybenzoate and benzoyl-CoA derivatives .

- Gene Knockout Studies : Disrupt genes encoding 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) to confirm pathway dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.